Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of indene derivatives, which are known for their diverse biological activities. It is characterized by an amino group and a carboxylate ester functional group, which contribute to its reactivity and biological properties.
The compound can be synthesized from various starting materials, typically involving indene derivatives and carboxylic acids or their derivatives. Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate has been referenced in several studies focusing on its synthesis and biological activity, particularly in relation to discoidin domain receptor inhibitors .
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate can be classified as:
The synthesis of ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate typically involves multi-step organic reactions. Common methods include:
A typical synthetic route involves:
For example, one synthetic approach involves the reaction of indene with ethyl chloroformate in the presence of a base like sodium hydride, followed by amination using an appropriate amine source .
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate has a complex molecular structure characterized by:
The molecular structure can be represented as follows:
Spectroscopic data (NMR, IR) confirm the presence of the key functional groups and structural integrity of the compound.
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate can participate in various chemical reactions including:
For instance, hydrolysis of the ester group can be performed using aqueous sodium hydroxide to yield the corresponding acid. This reaction is crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism through which ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate exerts its biological effects is primarily linked to its interaction with specific receptors or enzymes. For example, it has been studied as an inhibitor of discoidin domain receptor 1 (DDR1), which plays a role in cellular signaling related to cancer progression.
Binding studies indicate that this compound exhibits significant inhibitory activity against DDR1, with half-maximal inhibitory concentration values indicating potent effects at low concentrations .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) provide insights into these properties and confirm the identity of the compound .
Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate has several potential applications:
Research continues to explore the full therapeutic potential of this compound within various biomedical fields .
The introduction of the carbamate group (‒NH‒C(=O)OEt) in Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate relies on precision techniques. Curtius rearrangement is prominent, where acyl azides derived from indene-1-carboxylic acids react with ethanol to form the ethyl carbamate linkage. This method achieves >85% yield when using diphenylphosphoryl azide (DPPA) as an azide transfer agent in anhydrous toluene at 80°C . Alternatively, catalytic carbonylation employs Pd(OAc)₂/Xantphos systems under 20 atm CO pressure, enabling direct carbonyl insertion between 5-aminoindene and ethanol. This route minimizes byproducts but requires specialized equipment [6]. For chiral variants (e.g., (S)-enantiomers), asymmetric hydrogenation of prochiral precursors using Ru-BINAP catalysts achieves enantiomeric excess (ee) >98%, critical for stereoselective applications .
Organic bases like N,N-diisopropylethylamine (Hünig’s base) or DBU efficiently catalyze nucleophilic additions to form C‒N bonds in this scaffold. Hünig’s base (2.5 equiv) in THF at 60°C deprotonates the 5-amino group of indene derivatives, facilitating nucleophilic attack on electrophiles like aryl isocyanates. This yields urea/thiourea analogs with conversions >90% within 3 hours [6]. Catalyst screening reveals DBU outperforms inorganic bases (e.g., K₂CO₃) due to superior solubility in aprotic solvents, reducing reaction times by 40% [6].
Table 1: Catalyst Efficiency in Nucleophilic Addition
Catalyst | Reaction Time (h) | Yield (%) | Byproducts (%) |
---|---|---|---|
Hünig’s base | 3.0 | 92 | <5 |
DBU | 1.8 | 89 | 7 |
K₂CO₃ | 6.0 | 65 | 20 |
NH₄OAc | 8.0 | 45 | 30 |
A robust route to the indene core involves reductive cyclization of nitro-substituted precursors. Nitropyridine intermediates undergo Pd/C-catalyzed hydrogenation (1 atm H₂, 25°C) in ethanol, reducing ‒NO₂ to ‒NH₂ while simultaneously triggering intramolecular cyclization. This one-pot method achieves 78% yield and eliminates the need for isolating unstable aniline intermediates [2]. Catalytic transfer hydrogenation with ammonium formate/Pd(OH)₂ offers a safer alternative, providing 82% yield without high-pressure equipment. The reaction is chemoselective, preserving ester groups under optimized conditions (60°C, 4 h) [2].
Ethyl carbamate derivatives exhibit distinct advantages over methyl analogs in kinase inhibition and solubility. For DDR1 inhibitors, ethyl carbamates (e.g., 7c, IC₅₀ = 5.6 nM) show 3–5× greater potency than methyl carbamates (e.g., 7e, IC₅₀ = 722 nM) due to optimized hydrophobic pocket interactions in the DFG-out conformation [2]. Solubility profiling in PBS (pH 7.4) reveals ethyl derivatives exhibit 1.8× higher solubility (89 µg/mL) than methyl counterparts (49 µg/mL), attributed to the ethyl group’s enhanced disruption of crystal lattice stability . Hydrolysis studies confirm ethyl esters resist enzymatic cleavage 2.3× longer than methyl esters in liver microsomes, improving metabolic stability [2].
Table 2: Ethyl vs. Methyl Carbamate Effects on Key Properties
Property | Ethyl Carbamate | Methyl Carbamate | Change (%) |
---|---|---|---|
DDR1 IC₅₀ (nM) | 5.6 | 722 | +12,800% |
Aqueous solubility (µg/mL) | 89 | 49 | +82% |
Metabolic half-life (min) | 42 | 18 | +133% |
Traditional batch synthesis of Ethyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate faces limitations in exotherm management and reproducibility. Continuous flow systems address this via:
Table 3: Batch vs. Flow Synthesis Parameters
Parameter | Batch Mode | Continuous Flow | Improvement |
---|---|---|---|
Cycle time | 16 h | 45 min | 95% reduction |
Byproducts | 15% | <2% | 87% reduction |
Space-time yield (g/L/h) | 0.8 | 3.2 | 300% increase |
CAS No.: 102577-03-7
CAS No.: 137550-92-6
CAS No.: 463-82-1
CAS No.:
CAS No.:
CAS No.: